Cycloviolacin O24
Description
Structure
2D Structure
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GLPTCGETCFGGTCNTPGCTCDPWPVCTHN |
Origin of Product |
United States |
Discovery, Isolation, and Biosynthetic Pathways of Cycloviolacin O24
Plant Sources and Ecological Context of Cycloviolacin O24 Production
This compound is one of several cyclotides isolated from the Sweet Violet, Viola odorata, a perennial flowering plant belonging to the Violaceae family. nih.govijpjournal.com This plant is a rich source of cyclotides, with studies revealing the presence of numerous variants, including cycloviolacin O2, O13, and O14, alongside O24. nih.govsb-peptide.com Cyclotides are found in various tissues of the plant, including the leaves, stems, and roots, often in significant quantities. oup.comresearchgate.net
The primary role of cyclotides, including this compound, within the plant is believed to be host defense. oup.comualberta.ca Their production is a key part of the plant's innate immune system, protecting it against a range of pests and pathogens. The insecticidal, nematocidal, and antimicrobial properties reported for various cyclotides support this defensive function. oup.comnih.govresearchgate.net The expression of a complex mixture of different cyclotides, like that found in V. odorata, may be an evolutionary strategy to counter the development of resistance in pests or to provide a broad spectrum of defense against various biological threats. nih.gov
Advanced Methodologies for Isolation and Purification of this compound
The isolation of a specific cyclotide like this compound from the complex mixture present in a plant extract requires a multi-step purification process that leverages the unique chemical properties of these peptides, particularly their hydrophobicity and stability.
Chromatographic Techniques (e.g., HPLC, SCX)
The initial step in isolating cyclotides involves the extraction from plant material, typically using a solvent mixture such as aqueous methanol (B129727) or acetonitrile (B52724). oup.comscispace.com The crude extract is then subjected to a series of chromatographic techniques to separate the peptides.
A common initial clean-up step is Solid-Phase Extraction (SPE) , which separates compounds based on their physical and chemical properties. For cyclotides, a C18 reversed-phase sorbent is often used, which retains the relatively hydrophobic cyclotides while allowing more polar, hydrophilic compounds to be washed away. uq.edu.au The cyclotide-rich fraction is then eluted using a higher concentration of organic solvent. uq.edu.au In some protocols, ion-exchange chromatography (SCX - Strong Cation Exchange) may be employed to separate cyclotides based on their charge. goldaruco.com
The most critical step in the purification of individual cyclotides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . nih.govoup.com This high-resolution technique separates molecules based on their hydrophobicity. The cyclotide-rich fraction from SPE is injected into an HPLC system equipped with a C18 column. uq.edu.auasm.org A linear gradient of an organic solvent, typically acetonitrile containing a small amount of trifluoroacetic acid (TFA), is used to elute the bound peptides. nih.govasm.org Each cyclotide has a characteristic retention time on the column based on its specific amino acid sequence and resulting hydrophobicity; this compound was identified as one of the peptides eluting from the column in this process. nih.gov Fractions are collected and analyzed, and this purification step may be repeated multiple times to achieve high purity. uq.edu.au
Mass Spectrometry-Based Identification and Characterization
Once purified fractions are obtained, Mass Spectrometry (MS) is the primary tool for identification and characterization. Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are used to determine the precise molecular weight of the peptides in each fraction. nih.govuq.edu.au
To confirm the presence of the characteristic six cysteine residues that form the three disulfide bonds, the purified cyclotide is subjected to reduction and alkylation. uq.edu.aupnas.org The peptide is first treated with a reducing agent like dithiothreitol (B142953) (DTT) to break the disulfide bonds. uq.edu.au Then, an alkylating agent such as iodoacetamide (B48618) is added to modify the free cysteine residues, preventing the disulfide bonds from reforming. uq.edu.au This process results in a predictable mass increase (348 Da for six cysteines modified with iodoacetamide), which is confirmed by MS analysis and provides strong evidence for a cyclotide structure. uq.edu.aupnas.org
For sequence determination, tandem mass spectrometry (MS/MS) is employed. nih.govuq.edu.au The reduced and alkylated linear peptide is often subjected to enzymatic digestion using proteases like trypsin or endoproteinase Glu-C. uq.edu.au These enzymes cleave the peptide into smaller fragments, which are then analyzed by MS/MS. uq.edu.auresearchgate.net The fragmentation patterns (producing characteristic b- and y-ions) allow for the precise determination of the amino acid sequence between the cysteine residues, ultimately revealing the primary structure of this compound. mdpi.com
Elucidation of this compound Biosynthesis
The biosynthesis of cyclotides is a complex, multi-step process involving gene transcription, translation, and significant post-translational modification. While the specific precursor for this compound has not been individually detailed, the general pathway is well-understood from studies of other cyclotides and is conserved across the family. nih.govresearchgate.net
Gene-Encoded Precursor Proteins and Post-Translational Processing
Cyclotides are ribosomally synthesized as larger precursor proteins. ualberta.canih.gov These precursors have a modular architecture that typically includes several distinct domains. nih.gov A common structure, exemplified by the Oak1 gene that codes for the cyclotide kalata B1, consists of an endoplasmic reticulum (ER) signal peptide, an N-terminal propeptide (NTPP), one or more N-terminal repeat (NTR) domains, the mature cyclotide domain(s), and a short C-terminal tail region. nih.govnih.govresearchgate.net
After translation, the precursor protein is directed to the ER, where the signal peptide is cleaved off. Inside the ER and vacuole, the protein undergoes oxidative folding, where the crucial disulfide bonds that form the cystine knot are established. researchgate.net This is followed by extensive proteolytic processing, where the flanking propeptide regions are excised to release the linear cyclotide domain. nih.gov
Role of Asparaginyl Endopeptidases (AEPs) in Cyclization
The final and defining step in cyclotide biosynthesis is the head-to-tail cyclization of the linear peptide backbone. This reaction is catalyzed by a specific type of enzyme called an Asparaginyl Endopeptidase (AEP) , also known as a vacuolar processing enzyme or legumain. mdpi.comnih.gov
AEPs recognize and cleave the peptide bond on the C-terminal side of a highly conserved asparagine (Asn) or, less commonly, an aspartic acid (Asp) residue located at the very end of the linear cyclotide domain. pnas.orgnih.govnih.gov However, instead of simply hydrolyzing the peptide bond, certain AEPs function as ligases. researchgate.net They catalyze a transpeptidation reaction, forming a new peptide bond between the newly liberated C-terminus and the N-terminus of the same peptide. nih.govrsc.org This enzymatic action results in the formation of the circular backbone that is a hallmark of all cyclotides, including this compound. mdpi.comnih.gov The presence of this AEP-mediated pathway is essential for the efficient production of cyclic peptides in plants. mdpi.com
Comparative Biosynthetic Analysis within the Cycloviolacin Family
The biosynthesis of cyclotides, including those in the cycloviolacin family, is a complex process involving dedicated gene clusters and post-translational modifications. researchgate.net Cyclotides are ribosomally synthesized as precursor proteins that contain a signal peptide, an N-terminal pro-region, the mature cyclotide domain, and a C-terminal flanking region. researchgate.netnih.gov In some cases, these precursors can contain multiple cyclotide domains. pnas.org The biosynthesis of cyclotides in the Violaceae family, to which cycloviolacins belong, follows this general pathway. researchgate.net
A key feature of cyclotide biosynthesis is the presence of conserved sequences flanking the mature cyclotide domain, which are recognized by processing enzymes. pnas.org In the Violaceae, these flanking sequences often start with SL/AL amino acid pairs. diva-portal.org The cyclization process itself is thought to be mediated by an asparaginyl endopeptidase (AEP), which cleaves the C-terminal pro-peptide and facilitates the formation of the circular backbone through a transpeptidation reaction. researchgate.net
Comparative analyses within the Violaceae reveal significant diversity in cyclotide precursor structures. For instance, some precursors contain repeated mature cyclotide domains. diva-portal.org Transcriptomic analysis of various Viola species has led to the discovery of numerous novel precursor sequences, highlighting the evolutionary diversification of these peptides. frontiersin.org This diversity at the genetic level translates to the vast array of cyclotide sequences observed in different species and even within a single plant. diva-portal.orgfrontiersin.org
The cycloviolacin family, like other cyclotides, is categorized into subfamilies, primarily the Möbius and bracelet types, distinguished by the presence or absence of a cis-proline in loop 5. nih.govnih.gov this compound belongs to the Möbius subfamily. acs.org The structural and sequence variations among different cycloviolacins, arising from their diverse genetic blueprints, are thought to contribute to their varied biological activities. nih.govfrontiersin.org
A comparison of cyclotide precursor architectures across different plant families reveals interesting evolutionary divergences. While Violaceae and Rubiaceae share a similar precursor structure with dedicated genes, cyclotides in the Fabaceae family are surprisingly found embedded within albumin precursor proteins. researchgate.netpnas.org This suggests that the biosynthetic pathways for these cyclic peptides have evolved independently multiple times. pnas.org
Table 1: Comparison of Cyclotide Precursor Architectures
| Family | Precursor Gene Structure | Key Features |
|---|---|---|
| Violaceae | Dedicated genes with ER signal peptide, N-terminal pro-region, mature cyclotide domain(s), and C-terminal flanking region. researchgate.netpnas.org | Can contain single or multiple cyclotide domains. pnas.org Flanking sequences often begin with SL/AL. diva-portal.org |
| Rubiaceae | Similar to Violaceae, with dedicated genes for cyclotide production. researchgate.net | Flanking sequences often begin with GL/SL. diva-portal.org |
| Fabaceae | Cyclotide domain is embedded within an albumin precursor protein. pnas.org | Represents a distinct and unexpected biosynthetic origin compared to Violaceae and Rubiaceae. pnas.org |
Factors Influencing this compound Expression in Planta
The expression of cyclotides, including this compound, in plants is not static but is influenced by a range of both internal and external factors. This variability suggests that plants can modulate their chemical defenses in response to their environment. frontiersin.orgnih.gov
Geographical and Seasonal Variations: Studies on Viola species have demonstrated significant variations in cyclotide profiles based on geographical location and season. nih.gov For example, in the Swedish sweet violet (Viola odorata), from which this compound is isolated, cyclotide levels were observed to increase by up to 14 times during the warmest months. nih.govacs.org This suggests a correlation between climatic factors, such as temperature and daylight hours, and cyclotide production. nih.govacs.org However, the specific triggers and regulatory mechanisms remain an area of active research. Some studies propose that plants maintain a "basic armory" of cyclotides, with the production of others being induced by specific external cues. nih.govresearchgate.net
Biotic and Abiotic Stress: The primary proposed function of cyclotides is in plant defense against pests and pathogens. pnas.orgnih.gov Consequently, it is hypothesized that their expression can be induced by biotic stress. nih.gov For instance, spider mite infestation has been shown to trigger the production of certain cyclotides in V. odorata. nih.gov Similarly, the expression of cyclotide-like genes has been observed to be upregulated after fungal infection in other plants. frontiersin.org Plant stress hormones, such as jasmonic acid, have also been shown to induce the production of certain cyclotides in cell cultures, further supporting the role of these peptides in stress response. researchgate.netnih.gov Abiotic factors, such as soil composition and light intensity, may also play a role in modulating cyclotide expression. frontiersin.orgnih.gov
Organ-Specific Expression: Cyclotide expression is also known to be organ-specific. Different parts of the plant, such as leaves, flowers, and roots, exhibit distinct cyclotide profiles in terms of both the types and quantities of peptides present. frontiersin.orgacs.orgportlandpress.com For example, in V. odorata, the most abundant cyclotides in the leaves and flowers differ from those in the roots. acs.org This differential expression likely reflects a tailored defense strategy for different plant tissues, which face varying threats from herbivores and pathogens. frontiersin.org
Table 2: Factors Influencing Cyclotide Expression
| Factor | Observation | Potential Implication for this compound |
|---|---|---|
| Season | Cyclotide levels in Viola odorata can increase significantly during warmer months. nih.govacs.org | The concentration of this compound in V. odorata may be higher in the summer. |
| Biotic Stress | Infestation by herbivores (e.g., spider mites) can induce the production of specific cyclotides. nih.gov | Pathogen or pest attacks could potentially upregulate the biosynthesis of this compound. |
| Plant Hormones | Jasmonic acid can trigger the production of certain cyclotides. researchgate.netnih.gov | The expression of this compound may be linked to the jasmonate signaling pathway. |
| Plant Organ | Different plant parts (leaves, roots, flowers) have unique cyclotide profiles. acs.orgportlandpress.com | This compound may be more abundant in specific organs of V. odorata. |
| Geographic Location | Cyclotide profiles can vary between plants from different locations. nih.govresearchgate.net | The expression of this compound could differ in V. odorata populations from various regions. |
Structural Biology and Conformational Dynamics of Cycloviolacin O24
Detailed Structural Elucidation Techniques for Cycloviolacin O24
The three-dimensional structures of cyclotides are predominantly determined using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, as their small size and high stability make them ideal candidates for this technique. windows.net
While a specific, experimentally determined NMR structure for this compound has not been published, its structure is well-understood through homology modeling based on other Möbius cyclotides, such as kalata B1, whose structures have been solved by NMR. The process for determining the structure of a cyclotide like this compound follows a standard and well-established NMR methodology.
The primary technique is solution-state NMR, which is ideal for cyclotides as their highly constrained and knotted structure allows them to remain well-ordered in a solution state. windows.net The structural analysis begins with acquiring a series of two-dimensional NMR spectra, including TOCSY (Total Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), COSY (Correlation Spectroscopy), and ECOSY (Exclusive Correlation Spectroscopy). portlandpress.com
Resonance Assignment: TOCSY and COSY spectra are used to identify the individual amino acid spin systems within the peptide. nih.gov
Sequential Assignment: NOESY spectra, which detect protons that are close in space (typically <5 Å), are then used to link these spin systems sequentially along the peptide backbone. nih.gov
Structure Calculation: The distance restraints derived from NOESY data, along with dihedral angle restraints from COSY and other experiments, are used as inputs for structure calculation programs. These programs, often employing simulated annealing protocols, generate a family of 3D structures that are consistent with the experimental data. nih.govplos.org For the related cyclotide cycloviolacin O14, this process yielded a set of 20 low-energy structures representing its conformation in solution. nih.gov
Disulfide Bond Connectivity: NMR data, combined with energy calculations for all possible disulfide bond arrangements, is used to confirm the characteristic I–IV, II–V, III–VI connectivity of the cystine knot. portlandpress.com
X-ray crystallography, a powerful technique for determining high-resolution structures of macromolecules, has had limited application in the study of cyclotides. researchgate.netnih.gov These peptides are typically recalcitrant to crystallization, a necessary prerequisite for X-ray diffraction analysis. researchgate.net Their small size and the conformational flexibility of their loops can hinder the formation of well-ordered crystal lattices. While some successes have been achieved, for instance with the use of racemic mixtures to facilitate crystallization of kalata B1, it is not a routine method for this class of peptides. researchgate.net To date, no X-ray crystal structure has been reported for this compound.
Cryo-electron microscopy (cryo-EM) is a technique used for the structural analysis of large protein complexes, often in the hundreds of kilodaltons or megadalton range. researchgate.net Given that this compound is a small peptide with a molecular weight of only a few kilodaltons, cryo-EM is not an applicable technique for its direct structural elucidation. sb-peptide.comebi.ac.ukrcsb.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Cyclic Backbone and Disulfide Bond Connectivity in this compound
The defining structural characteristic of all cyclotides, including this compound, is the cyclic cystine knot (CCK) motif. portlandpress.com This motif is composed of two key features:
A Head-to-Tail Cyclic Backbone: The polypeptide chain is circular, meaning the N-terminus and C-terminus are joined by a peptide bond. portlandpress.comsb-peptide.com This cyclization provides significant resistance to exopeptidases.
A Knotted Network of Three Disulfide Bonds: this compound contains six conserved cysteine residues that form three interlocking disulfide bonds. sb-peptide.com The connectivity follows a specific pattern: the first cysteine (Cys-I) bonds with the fourth (Cys-IV), the second (Cys-II) with the fifth (Cys-V), and the third (Cys-III) with the sixth (Cys-VI). acs.org This arrangement creates a unique topology where two of the disulfide bonds and the intervening backbone segments form an embedded ring, which is threaded by the third disulfide bond. nih.gov This knotted core is responsible for the exceptional thermal, chemical, and enzymatic stability of cyclotides. biorxiv.orgresearchgate.net
The regions of the peptide backbone between consecutive cysteine residues are referred to as loops 1 through 6. nih.gov The sequence and length of these loops vary among different cyclotides and are largely responsible for their diverse biological activities.
Conformational Features: The Möbius Topology of this compound
Cyclotides are broadly divided into two main subfamilies: "bracelet" and "Möbius". nih.gov this compound is a member of the Möbius subfamily. acs.org This classification is based on a key conformational feature located in loop 5 of the peptide.
Dynamic Structural Studies and Conformational Flexibility
While the CCK motif provides a rigid and stable core, the inter-cysteine loops exhibit a degree of conformational flexibility, which is believed to be important for their interaction with biological membranes and other targets. Studies on the related Möbius cyclotide, cycloviolacin O14, have revealed localized flexibility. NMR analysis of cycloviolacin O14 showed exchange broadening of signals for residues in loop 2, indicating that this region is not static but undergoes conformational exchange on the NMR timescale. nih.gov
Computational Modeling and Molecular Dynamics Simulations of this compound
Computational methods are increasingly used to study cyclotides, providing insights that complement experimental data. These techniques are used to predict 3D structures, analyze interactions with target molecules, and simulate their dynamic behavior. nih.govresearchgate.net
Homology Modeling: In the absence of an experimentally determined structure, the 3D structure of this compound has been predicted using homology modeling. nih.gov This involves using the high-resolution NMR structure of a closely related cyclotide, such as kalata B1, as a template to build a model of the target peptide.
Molecular Docking: Molecular docking simulations have been performed to predict how this compound might interact with biological targets. In one study targeting the PorB Porin protein of Neisseria gonorrhoeae, this compound was docked to the protein, yielding a docking score of -240.32 kcal/mol, indicating a potentially favorable binding interaction. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations are powerful tools used to study the motion of molecules over time. nih.govrsc.org For cyclotides, MD simulations can reveal how they interact with and disrupt lipid membranes, which is their primary mechanism of action. researchgate.netnih.gov While specific MD simulations for this compound are not detailed in the literature, studies on the related cyclotides cycloviolacin O2 and kalata B1 provide a clear blueprint for how such studies are conducted. researchgate.netchemrxiv.org These simulations place the cyclotide near a model of a cell membrane and simulate their interactions over hundreds of nanoseconds or microseconds. biorxiv.orgnih.govresearchgate.net Such studies have shown that electrostatic attractions are often the primary driving force for the initial binding between the cyclotide and lipid head groups, followed by the insertion of hydrophobic residues into the membrane core. researchgate.netnih.gov These simulations help to understand, at a molecular level, how the amphipathic nature of cyclotides facilitates membrane disruption. researchgate.net
Influence of Amino Acid Residues on this compound Structure and Stability
The exceptional stability of this compound is a hallmark characteristic it shares with all members of the cyclotide family. This stability is primarily conferred by its unique and highly conserved structural architecture, known as the cyclic cystine knot (CCK). The CCK motif consists of a head-to-tail cyclized peptide backbone further braced by three interlocking disulfide bonds. This intricate network renders the molecule extraordinarily resistant to thermal, chemical, and enzymatic degradation. nih.govnih.gov
Research has confirmed that the proteolytic stability of the cyclotide framework is remarkably tolerant to variations in the amino acid sequence. nih.gov In specific tests, this compound, along with other newly discovered cyclotides from Viola odorata, demonstrated complete resistance to degradation by enzymes such as pepsin, trypsin, and thermolysin. nih.gov This inherent stability is therefore not dictated by the specific combination of all its amino acid residues, but rather by the conserved cystine knot core.
The influence of individual amino acid residues on the structure and conformational dynamics of this compound is most effectively understood through comparative analysis with other cyclotides. A pertinent case study is the comparison between this compound and Cycloviolacin O14, both of which are Möbius subfamily cyclotides isolated from Viola odorata. Despite sharing the same structural framework, they exhibit vastly different biological activities. uniprot.org this compound is a hydrophobic cyclotide that displays potent hemolytic activity (approximately 75%), whereas Cycloviolacin O14 is significantly more hydrophilic and possesses very low hemolytic activity (approximately 11%). uniprot.org This dramatic functional difference is a direct consequence of variations in their respective amino acid sequences, which alter the surface properties of the molecules without disrupting the core structure.
While an experimental three-dimensional structure for this compound has not been determined, homology models have been generated based on the known structure of other Möbius cyclotides like kalata B1. In contrast, a high-resolution NMR structure has been determined for Cycloviolacin O14. nih.gov Structural comparisons reveal that sequence variations among cyclotides lead to only minimal disturbances of the conserved CCK backbone. nih.gov The primary impact of amino acid substitution is on the nature of the solvent-exposed molecular surface.
The table below presents the amino acid sequences of this compound and Cycloviolacin O14, highlighting the conserved residues that form the stable core and the variable residues that define their unique surface properties.
| Cyclotide | Loop 1 | Loop 2 | Loop 3 | Loop 4 | Loop 5 | Loop 6 |
| This compound | GVPC TGESC | VWIPC | ISAVP | GTC | NC | SKVC Y |
| Cycloviolacin O14 | GIPC TGESC | FKGKC | YTPGC | SC | SKYPLC | AKN |
Table 1: Comparative alignment of the amino acid sequences of this compound and Cycloviolacin O14. The six conserved Cysteine (C) residues forming the cystine knot are in bold.
Conserved Residues and Core Stability:
Cysteine (Cys) Residues: The six cysteine residues are the most critical, forming the three disulfide bonds (CysI-CysIV, CysII-CysV, CysIII-CysVI) that create the knotted core, ensuring the foundational stability of both O24 and O14. nih.gov
Glutamic Acid (Glu) in Loop 1: A glutamic acid residue in loop 1 is highly conserved across cyclotides and plays a crucial role in stabilizing the structure through hydrogen-bonding interactions. nih.gov This residue is present in both O24 and O14, contributing to the integrity of their shared framework.
Variable Residues and Surface Properties: The significant differences in the amino acids occupying the loops are responsible for the distinct physicochemical properties of this compound and O14. For instance, the loops of this compound contain a higher proportion of hydrophobic residues (e.g., Valine, Isoleucine, Alanine) compared to Cycloviolacin O14, which features more charged (e.g., Lysine) and polar residues. This difference in amino acid composition directly translates to the observed higher hydrophobicity of O24. This increased lipophilicity is believed to facilitate the membrane interactions that lead to its potent hemolytic activity.
The following table summarizes the key properties that are influenced by these residue differences.
| Property | This compound | Cycloviolacin O14 | Reference(s) |
| Hydrophobicity | High (late-eluting) | Low (early-eluting) | |
| Hemolytic Activity | ~75% | ~11% | uniprot.org |
| Proteolytic Stability | High | High | nih.gov |
Molecular Mechanisms of Action of Cycloviolacin O24
Cellular and Subcellular Targeting by Cycloviolacin O24
The initial step in the mechanism of action for cyclotides like this compound involves targeting and binding to the cell membrane of target organisms. nih.gov The amphipathic nature of these peptides, which possess both hydrophobic and hydrophilic regions, facilitates this interaction. nih.gov Studies on the model cyclotide Cycloviolacin O2 (CyO2) show that these peptides can enter cells through mechanisms such as macropinocytosis and various endocytic pathways. acs.org This internalization is thought to be facilitated by the cyclotide's interaction with specific lipids on the cell surface. acs.org Once inside, there is evidence to suggest that cyclotides may even penetrate to the nucleus, indicating a potential for interaction with intracellular targets beyond the cell membrane. asm.org
Membrane Interaction and Permeabilization Mechanisms
The primary and most well-documented mechanism of action for cyclotides is the disruption of cellular membranes. nih.govsb-peptide.com This activity is the foundation of their cytotoxic effects. mdpi.comsb-peptide.com The interaction is highly dependent on the lipid composition of the target membrane. acs.org For instance, CyO2 demonstrates potent membrane disruption and shows a preference for anionic membranes over neutral ones. nih.govacs.org
Cycloviolacin O2 induces cell death primarily through membrane permeabilization. pnas.orgnih.gov This process involves the peptide binding to and disrupting the integrity of the lipid bilayer, which can lead to the formation of pores or pore-like structures. nih.govbiosynth.com This membrane-disrupting activity has been confirmed through assays that measure the uptake of dyes like SYTOX Green, which can only enter cells with compromised membranes. sb-peptide.comekb.eg The disruption is rapid, with morphological changes and membrane disintegration observable in human lymphoma cells within minutes of exposure to CyO2. pnas.org This lytic effect is a key feature of its bioactivity against both cancer cells and pathogens. sb-peptide.comresearchgate.net
The interaction between cyclotides and cell membranes is not random; it involves a specific affinity for certain lipid components. A crucial target for CyO2 and other cyclotides is the phospholipid phosphatidylethanolamine (B1630911) (PE). acs.orgbiosynth.comresearchgate.netwikipedia.org Molecular dynamics simulations have shown that the binding of CyO2 to PE-containing membranes is significantly more stable than to membranes composed solely of other lipids like phosphatidylcholine (POPC). acs.org
The initial binding is driven mainly by electrostatic attraction between charged residues on the cyclotide and the head groups of the phospholipids. acs.org Following this initial contact, the hydrophobic parts of the cyclotide insert themselves deep into the membrane's hydrophobic core, forming a stable complex that leads to membrane disruption. acs.org In fact, studies have demonstrated that CyO2 can selectively extract PE lipids from a mixed lipid membrane, highlighting this specific affinity. nih.govacs.org This preferential binding to PE-rich membranes is considered a conserved feature of cyclotide-membrane interactions and is fundamental to their ability to target and permeabilize cells. biosynth.com
| Lipid Type | Interaction Description | Binding Stability | Key Driving Force |
|---|---|---|---|
| POPE (1-palmitoyl-2-oleoyl-phosphatidylethanolamine) | Charged residues of CyO2 favorably attract both amino and phosphate (B84403) head groups. Hydrophobic residues insert deeply into the lipid core. | High (forms stable binding complexes) | Electrostatic attraction |
| POPC (1-palmitoyl-2-oleoyl-phosphatidylcholine) | Steric hindrance from the three methyl groups on the amino head group makes interaction difficult. CyO2 "jumps" on the surface without strong binding. | Low | - |
| POPG-doped POPE (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol) | CyO2 forms stable binding complexes with POPE-containing bilayers. | High | Electrostatic attraction |
Formation of Pores and Membrane Disruption
Modulation of Intracellular Pathways and Signaling Cascades
Beyond direct membrane lysis, cyclotides can influence intracellular processes, leading to programmed cell death and inhibition of cell growth.
The rapid and severe membrane damage caused by CyO2 typically leads to a form of cell death known as necrosis. wikipedia.org This is characterized by the swift disintegration of the cell membrane, leading to the release of cellular contents. pnas.orgwikipedia.org However, the broader cyclotide family may engage other cell death pathways. An in silico study proposed that a specifically designed fragment of CyO2 could potentially induce extrinsic apoptosis by binding to the Fas death receptor, though this has not been confirmed for the native peptide in vitro. The primary mechanism for native CyO2 remains lytic cell death through membrane permeabilization. pnas.orgnih.gov
| Compound | Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| This compound | HeLa (Human cervical cancer) | 0.30 µM | nih.gov |
While direct studies detailing the effect of this compound on specific phases of the cell cycle are limited, research on the cyclotide class demonstrates a clear anti-proliferative effect. nih.gov The ingestion of cyclotides by insect larvae has been shown to damage midgut cells, thereby "halting the proliferation". nih.gov
More specific mechanistic insights come from studies on other cyclotides like kalata B1. These peptides can suppress the proliferation of human T-lymphocytes, which is a cornerstone of the immune response. sb-peptide.com This effect is not due to general toxicity but through a more specific pathway. The cyclotide [T20K] kalata B1 was found to significantly reduce the release of Interleukin-2 (B1167480) (IL-2) from lymphocytes and also decrease the expression of the IL-2 surface receptor. sb-peptide.com Since the IL-2 pathway is critical for driving T-cell proliferation, its inhibition effectively stops the progression of these immune cells through the cell cycle. sb-peptide.com This demonstrates that cyclotides can interfere with cell cycle progression by modulating key signaling cascades that control cell division.
Induction of Programmed Cell Death (e.g., Apoptosis, Necrosis)
Specific Molecular Targets and Binding Interactions
The biological activity of cyclotides is predominantly linked to their ability to interact with and disrupt lipid bilayers, which serves as their primary molecular target. This interaction is governed by the peptide's amphipathic nature, where clusters of hydrophobic and hydrophilic amino acid residues on the molecular surface drive its insertion into the membrane. xiahepublishing.comwindows.net
Protein-Protein Interactions
Direct evidence for specific protein-protein interactions involving this compound is not available in the current scientific literature. The primary mechanism of cyclotides is considered to be their direct action on lipid membranes rather than specific interactions with membrane-embedded or intracellular proteins. researchgate.net However, the cyclotide scaffold's ability to traverse cellular membranes and its tolerance for sequence variation make it a candidate for engineering peptides that can modulate intracellular protein-protein interactions. researchgate.net While some cyclotides from the trypsin inhibitor subfamily can target intracellular proteins with minimal cytotoxicity, this has not been specifically demonstrated for this compound. nih.gov
Enzyme Inhibition or Activation
There are no specific studies demonstrating that this compound directly inhibits or activates enzymes as a primary mechanism of action. While some cyclotides, such as those from Momordica cochinchinensis (MCoTI-I and II), are known trypsin inhibitors, this activity is not a universal feature of the entire cyclotide family. A study involving a selection of newly characterized cyclotides from V. odorata, including this compound, tested their stability against proteolytic enzymes like pepsin, trypsin, and thermolysin. The study confirmed that this compound, like other cyclotides, is highly resistant to proteolytic degradation, a feature attributed to its cyclic cystine knot structure, rather than indicating any enzyme inhibitory function. nih.gov
Receptor Binding Studies
Specific receptor binding studies for this compound have not been reported. The general mechanism for cyclotides involves direct membrane permeabilization. sb-peptide.com However, research on other cyclotides has revealed some interactions with receptors. For instance, the uterotonic cyclotide Kalata B1 has been shown to selectively target G-protein coupled oxytocin (B344502) and vasopressin receptors. xiahepublishing.com Furthermore, some cyclotides have been identified as antagonists of the CRF1 receptor. researchgate.net In the context of its anti-HIV activity, it is proposed that cyclotides may interact with viral or cellular receptors, such as the CD4 T lymphocyte receptor, to prevent the viral life cycle from proceeding. nih.govacs.org While these findings are significant for the cyclotide class, direct binding of this compound to a specific receptor has not been documented. Its primary interaction is believed to be with the lipid components of cell membranes. acs.org
Comparative Mechanistic Studies with Other Cycloviolacins and Cyclotides
Comparative studies provide the most insight into the likely mechanisms of this compound. As a Möbius cyclotide, its properties are often compared with other members of this subfamily and with the bracelet cyclotides.
A key study on cyclotides from V. odorata compared the hemolytic activity of this compound with Cycloviolacin O14, another Möbius member. This compound exhibited significant (75%) hemolytic activity, whereas O14 showed only 11%. This difference highlights how minor variations in the primary amino acid sequence between two cyclotides of the same subfamily can lead to significant changes in their ability to disrupt cell membranes, a key aspect of their cytotoxic action.
In the context of anti-HIV activity, this compound and O14 were among the first Möbius cyclotides to be systematically studied. nih.gov Their activity was found to be comparable to that of the more commonly studied bracelet cyclotides. However, a significant finding was that the Möbius cyclotides, including O24, were generally less cytotoxic to the host cells than their bracelet counterparts. nih.gov This suggests a more favorable therapeutic index for Möbius cyclotides in this application. nih.gov
The primary mechanism of membrane disruption is believed to be conserved across the cyclotide family, involving binding to phosphatidylethanolamine (PE) lipids in the cell membrane, which leads to pore formation and cell death. xiahepublishing.comwindows.net Molecular dynamics simulations of Cycloviolacin O2 have shown it forms stable binding complexes with membranes containing PE lipids. researchgate.net It is suggested that a similar mode of membrane binding is utilized by this compound. biointerfaceresearch.com
The table below summarizes key comparative data between this compound and other relevant cyclotides.
| Feature | This compound | Cycloviolacin O14 | Cycloviolacin O2 | Kalata B1 |
| Subfamily | Möbius | Möbius | Bracelet | Möbius |
| Source Plant | Viola odorata | Viola odorata | Viola odorata | Oldenlandia affinis |
| Hemolytic Activity | 75% | 11% | Potent | Potent |
| Anti-HIV Activity | Yes | Yes | Yes | Yes |
| Proteolytic Stability | Stable | Stable | Stable | Stable |
| Primary Mechanism | Membrane Disruption | Membrane Disruption | Membrane Disruption | Membrane Disruption |
Spectrum of Biological Activities and Structure Activity Relationships Sar of Cycloviolacin O24
Antiviral Activities of Cycloviolacin O24
The rigid and multifaceted structure of cyclotides like this compound allows them to interact with and disrupt biological membranes, which is a primary mechanism for their antiviral effects. This activity is often linked to the amphipathic nature of the peptides, where distinct hydrophobic and hydrophilic regions on the molecular surface facilitate membrane binding and permeabilization. nih.govacs.org
Anti-HIV Activity and Mechanism of Inhibition
This compound has demonstrated notable anti-HIV activity. It inhibits the cytopathic effects of HIV-1 infection in cultured human T-lymphoblast (CEM-SS) cells. nih.gov Studies have reported its effective concentration (EC₅₀) to be in the nanomolar range, while its cytotoxicity (IC₅₀) is significantly higher, indicating a favorable therapeutic window. nih.gov Specifically, this compound was found to have an EC₅₀ of 308 nM (or 0.30 µM) and a cytotoxic concentration (IC₅₀) greater than 6.2 µM. nih.govresearchgate.net
The mechanism of action for the anti-HIV activity of cyclotides is generally attributed to their ability to interact with and disrupt lipid membranes. nih.govmdpi.com The hydrophobic surface of the cyclotide is crucial for this activity. nih.gov It is proposed that these peptides can inhibit viral entry by directly targeting the viral envelope, which is rich in phosphatidylethanolamine (B1630911) (PE) phospholipids, leading to membrane disruption or pore formation. acs.orgmdpi.com Another proposed mechanism involves the cyclotide binding to a viral co-receptor on the target cell, thereby blocking the virus from entering host cells. acs.org For instance, the related cyclotide Cycloviolacin O2 has been shown to potentiate the efficacy of antiretroviral drugs by forming pores in the membranes of both HIV-infected cells and the viral particles themselves. frontiersin.orgresearchgate.net
| Compound | Antiviral EC₅₀ (nM) | Cytotoxicity IC₅₀ (µM) | Source Plant | Reference |
|---|---|---|---|---|
| This compound | 308 | >6.2 | Viola odorata | nih.gov |
Anti-Dengue Virus Activity and Computational Studies
There is currently no specific approved drug for the treatment of Dengue virus (DENV) infection. researchgate.net Computational, or in silico, studies have identified this compound as a potential inhibitor of DENV. researchgate.netdntb.gov.ua In one such study, a range of plant-derived peptides were screened for their ability to interact with the DENV NS2B-NS3 protease, an enzyme essential for viral replication. researchgate.net The results showed that this compound exhibited a high binding affinity for this viral protein target. researchgate.netresearchgate.net
Further computational analysis of its drug-like properties (ADME - absorption, distribution, metabolism, and excretion) suggested that this compound possesses favorable characteristics with no predicted side effects that would diminish its potential as a drug candidate. researchgate.net These in silico findings highlight this compound as a promising lead for the development of natural anti-DENV therapeutics, although further in vivo validation is required. researchgate.net Another computational screening identified this compound as a potential inhibitor of the dengue envelope protein, which could prevent the virus from attaching to and entering host cells. cabidigitallibrary.org
Broader Antiviral Spectrum Exploration
The primary mechanism of action for cyclotides, involving the disruption of lipid membranes, suggests they could possess a broad spectrum of activity, particularly against enveloped viruses that carry a lipid envelope derived from the host cell. frontiersin.orgxiahepublishing.com While research on this compound has specifically highlighted its efficacy against HIV and its potential against the Dengue virus, related cyclotides have been shown to be active against other viruses. nih.gov The ability of cyclotides to target the physical integrity of the viral membrane is a mode of action that is less likely to be compromised by viral genetic mutations compared to drugs that target specific viral enzymes. frontiersin.org This suggests that this compound and other cyclotides represent a promising area of exploration for novel, broad-spectrum antiviral agents.
General Biological Activities of Cycloviolacins (Context for O24)
The cycloviolacins are a prominent subgroup of cyclotides found in the Violaceae (violet) family. They exhibit a wide range of biological functions, providing important context for the specific activities of this compound.
Anticancer Activities: In Vitro Efficacy and Cell Line Specificity
Cycloviolacins, particularly Cycloviolacin O2, are well-documented for their potent cytotoxic activity against various cancer cell lines. sb-peptide.comaacrjournals.org The primary mechanism for this anticancer effect is the disruption of the cell membrane, leading to permeabilization and subsequent cell death, often through necrosis. sb-peptide.combiointerfaceresearch.comresearchgate.net
Cycloviolacin O2 has demonstrated strong, dose-dependent cytotoxicity against a panel of human tumor cell lines with IC₅₀ values in the low micromolar to nanomolar range. aacrjournals.org It has also shown an ability to act as a chemosensitizer, enhancing the efficacy of conventional chemotherapy drugs like doxorubicin (B1662922) in drug-resistant breast cancer cell lines (MCF-7/ADR). nih.gov This effect is also linked to membrane permeabilization, which allows for increased intracellular uptake of the anticancer drug. nih.gov Interestingly, some studies suggest a degree of selectivity, with Cycloviolacin O2 showing less membrane disruption in normal endothelial cells compared to highly proliferating tumor cells. nih.gov
| Cyclotide | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Cycloviolacin O2 | Human Tumor Cell Line Panel (10 lines) | 0.1–0.3 µM | aacrjournals.org |
| MCF-7 (Breast Cancer) | ~0.64 µM | nih.gov | |
| Cycloviolacin O8 | MDA-MB-231 (Breast Cancer) | Low micromolar | nih.gov |
| PC-3 (Prostate Cancer) | Low micromolar | nih.gov | |
| OVCAR-3 (Ovarian Cancer) | Low micromolar | nih.gov |
Antimicrobial Properties: Antibacterial and Antifungal Mechanisms
The cycloviolacin family possesses significant antimicrobial capabilities, functioning as part of the plant's natural defense system. diva-portal.org
Antibacterial Mechanisms: Cycloviolacin O2 has been identified as a potent bactericidal agent, particularly effective against Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. oup.comdiva-portal.org Its mechanism of action is the disruption of the bacterial cell membrane. oup.com This activity is highly dependent on the interaction between the cyclotide and specific lipids in the bacterial membrane. For Gram-negative bacteria, a phospholipid-specific mechanism involving binding to phosphatidylethanolamine (PE) is essential. nih.gov The charged amino acid residues on the cyclotide's surface are critical for this antibacterial activity. oup.com
Antifungal Mechanisms: Cycloviolacins also exhibit robust antifungal properties. Studies have demonstrated the activity of Cycloviolacin O2, O3, O13, and O19 against plant pathogenic fungi. diva-portal.org The mechanism is consistent with their other bioactivities, involving the permeabilization and disruption of the fungal cell membrane. diva-portal.orgresearchgate.net This has been confirmed using model fungal membranes, where cycloviolacins induced strong membrane leakage. diva-portal.org Furthermore, broad-spectrum activity among cycloviolacins has been noted, with efficacy against human pathogens like Candida albicans. nih.gov The related Cycloviolacin O8 has also been identified as having antifungal activity against the agricultural pathogen Fusarium graminearum. nih.gov
Insecticidal and Nematocidal Effects
The primary biological function of cyclotides in plants is believed to be host defense against pests and pathogens. wikipedia.orgnih.gov this compound demonstrates this activity through its potent effects against nematodes (anthelmintic activity). nih.govacs.org Research has documented its efficacy against economically significant gastrointestinal nematode parasites of livestock. acs.orgrsc.org
Studies show that this compound exhibits notable activity against the larval stages of Haemonchus contortus and Trichostrongylus colubriformis. researchgate.netgoldaruco.com The general mechanism for this activity, common to Möbius and bracelet cyclotides, involves interaction with and disruption of cellular membranes. nih.govnih.gov Ingestion by the target organism leads to damage of the midgut epithelial cells, causing membrane leakage, cell lysis, and ultimately inhibiting the organism's growth and development. nih.govxiahepublishing.comnih.gov
In addition to its well-documented nematocidal properties, this compound is also listed as having insecticidal activity. cpu-bioinfor.org
| Target Organism | Activity Metric (IC50 in µM) | Reference |
|---|---|---|
| Haemonchus contortus (Barber's pole worm) | 1.74 | researchgate.netgoldaruco.com |
| Trichostrongylus colubriformis (Black scour worm) | 2.99 | researchgate.netgoldaruco.com |
Immunomodulatory Potential
While direct and extensive studies on the immunomodulatory activity of this compound are not widely available, the potential for such activity is strongly suggested by research on the cyclotide family as a whole, particularly those isolated from the Viola genus. oup.comoup.com Plants of the Viola genus are known sources of compounds with immunomodulatory effects. oup.comoup.com
Research on other cyclotides, such as the prototypic kalata B1, has revealed a capacity to modulate immune responses. researchgate.net A key mechanism identified is the suppression of human T-lymphocyte proliferation through an interleukin-2 (B1167480) (IL-2) dependent pathway. oup.comresearchgate.net This activity is generally not due to cytotoxicity at effective concentrations. oup.com Given that this compound shares the core cyclotide scaffold and originates from a genus known for these properties, it is considered a candidate for possessing similar immunomodulatory potential. oup.com
Antifouling Activity
There are currently no specific studies detailing the antifouling activity of this compound. However, research on the closely related bracelet cyclotide, Cycloviolacin O2, has demonstrated potent antifouling effects, highlighting a significant biological activity for this class of molecules. goldaruco.com
Cycloviolacin O2 was shown to be highly effective at preventing the settlement of barnacles (Balanus improvisus), a common marine fouling organism. goldaruco.com This effect was observed to be both potent and reversible, and importantly, non-toxic to the barnacle larvae in the bioassays conducted. goldaruco.com The ability of cyclotides to prevent biofouling represents a promising area of application, and the activity of Cycloviolacin O2 suggests that other cyclotides, including members of the Möbius subfamily like this compound, may warrant investigation for similar properties. researchgate.net
Structure-Activity Relationship (SAR) Studies on this compound
The biological activities of this compound are dictated by its unique three-dimensional structure. The relationship between its structural features and its functions is a cornerstone of cyclotide research.
Contribution of Charged Residues and Amphipathicity to Activity
A defining characteristic of bioactive cyclotides, including this compound, is their amphipathic nature. nih.govnih.gov The rigid cystine knot core forces many hydrophobic (water-repelling) amino acid residues to be exposed on the molecular surface, forming a distinct hydrophobic patch. researchgate.net This patch is critical for the primary mechanism of action of most cyclotides: the interaction with and disruption of the lipid membranes of target cells. researchgate.netnih.gov
Role of Specific Loops and Amino Acid Substitutions
The structure of this compound, like all cyclotides, is composed of six backbone loops connecting the six conserved cysteine residues. nih.govuq.edu.au These loops are not all equivalent in structure or function.
Conserved Loops (1 and 4): Loops 1 and 4 form the central ring of the cystine knot and are highly conserved across the cyclotide family, playing a crucial role in maintaining the structural integrity of the scaffold. oup.com Loop 1 almost universally contains a glutamic acid (Glu) residue, which is vital for the structural stability of many cyclotides. rsc.orguq.edu.au
Variable Loops (2, 3, 5, and 6): Loops 2, 3, 5, and 6 are hypervariable in their amino acid sequences. oup.com This natural diversity is responsible for the wide range of biological activities seen across the cyclotide family. These loops are displayed on the surface of the stable scaffold, acting as epitopes for various biological targets. nih.gov The cyclotide framework is remarkably tolerant to amino acid substitutions within these loops, making it an ideal scaffold for protein engineering and drug design. nih.govxiahepublishing.com
Möbius-Defining Loop 5: this compound is a Möbius cyclotide, a classification defined by a key feature in loop 5. This loop contains a conserved proline (Pro) residue that adopts a cis peptide bond, inducing a 180° twist in the peptide backbone. nih.govoup.commdpi.com This "Möbius twist" distinguishes it from the planar "bracelet" subfamily and influences the orientation of the peptide when it interacts with membranes. researchgate.netresearchgate.net
Influence of Cyclic Topology and Disulfide Bond Arrangement
The most fundamental feature of this compound is its cyclic cystine knot (CCK) motif. nih.govxiahepublishing.comrsc.org This architecture consists of two key components:
Head-to-Tail Cyclic Backbone: The circular nature of the peptide backbone makes it intrinsically resistant to exopeptidases (enzymes that cleave proteins from their ends), which is a major pathway of degradation for linear peptides. acs.org
Knotted Disulfide Bonds: The six conserved cysteine residues form three interlocking disulfide bonds (CysI-CysIV, CysII-CysV, CysIII-CysVI). xiahepublishing.com This arrangement creates a cystine knot where one disulfide bond threads through a ring formed by the other two and the connecting backbone segments. mdpi.comebi.ac.uk
This combined CCK topology confers exceptional stability to the entire molecule. nih.govnih.govresearchgate.net Cyclotides are highly resistant to thermal, chemical, and enzymatic degradation that would readily destroy conventional peptides. nih.govxiahepublishing.com This ultrastable structure ensures that the functional loops are correctly presented for biological interaction and is essential for its activity. nih.gov Studies on linear or disulfide-deficient analogues of other cyclotides have shown that an intact CCK motif is crucial for maintaining both the three-dimensional fold and biological function. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogues
Quantitative structure-activity relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For cyclotides, QSAR models have been developed to understand and predict their function based on their physicochemical properties. nih.govcpu-bioinfor.org These models are crucial for explaining the activity of compounds like this compound and for guiding the design of new analogues with specific activities.
The core principle of QSAR models for cyclotides is that their biological potency is determined by the properties that govern their interaction with membranes. nih.govpdbj.org The models demonstrate that the activity of cyclotides is proportional to specific molecular descriptors, primarily their lipophilic and positively charged surface areas. nih.gov However, the total surface area of these properties alone is not sufficient to predict activity; the spatial distribution of these surfaces is also critical. cpu-bioinfor.org
The key molecular descriptors used in these QSAR models include:
Lipophilic Surface Area: The total surface area of the molecule that is hydrophobic. A larger lipophilic patch generally leads to stronger membrane binding and higher activity, such as cytotoxicity and haemolysis. nih.gov
Positively Charged Surface Area: The surface area contributed by basic residues like lysine (B10760008) and arginine. These charges can facilitate initial electrostatic attraction to negatively charged components of cell membranes.
Asymmetry of Physicochemical Forces: The models reveal that an asymmetric or clustered distribution of these lipophilic and charged surfaces is essential for high potency. nih.gov This amphipathic arrangement allows one face of the molecule to insert into the hydrophobic core of the lipid bilayer while the other face remains in the polar environment, leading to membrane disruption. windows.net
For this compound, its known high hydrophobicity and specific amino acid sequence (GLPTCGETCFGGTCNTPGCTCDPWPVCTHN) align with the principles of these QSAR models. uq.edu.aucpu-bioinfor.org Its potent haemolytic activity can be quantitatively understood as a function of its extensive lipophilic surface, contributed by residues such as Pro, Leu, and Trp, and their specific arrangement on the molecular surface. nih.gov The QSAR approach provides a quantitative framework explaining why this compound is a more potent haemolytic agent than its analogue Cycloviolacin O14, linking the subtle changes in their amino acid sequences to significant differences in the size and distribution of their hydrophobic surfaces. sb-peptide.comnih.gov This methodology allows for the prediction of how modifications to the sequence of this compound or other cyclotides could modulate their biological effects. pdbj.org
Synthetic and Semisynthetic Strategies for Cycloviolacin O24 and Analogues
Total Chemical Synthesis of Cycloviolacin O24
The complete chemical synthesis of cyclotides is a multistep process that involves the assembly of the linear peptide chain, cyclization of the backbone, and formation of the three essential disulfide bonds.
Solid-Phase Peptide Synthesis (SPPS) Approaches
The initial step in synthesizing this compound is the assembly of its linear amino acid precursor. Solid-Phase Peptide Synthesis (SPPS) is the standard method for this process, allowing for the efficient and controlled stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. nih.gov
| Component | Example/Type | Purpose | Reference |
|---|---|---|---|
| Resin (Solid Support) | 2-Chlorotrityl chloride (2-CTC) resin; Rink Amide resin | Provides an insoluble anchor for peptide assembly. Acid-labile resins allow for cleavage of the peptide with side-chain protection intact. | researchgate.net |
| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Protects the N-terminal amine during coupling; removed with a mild base (e.g., piperidine) before adding the next amino acid. | nih.govresearchgate.net |
| Coupling Reagents | HCTU, HATU, DIC/HOAt | Activate the carboxylic acid of the incoming amino acid to facilitate amide bond formation. | researchgate.net |
| Thioester Precursor | MPA-Xaa-Pam linker; Sulfonamide "safety-catch" linker | Enables the generation of a C-terminal thioester required for Native Chemical Ligation. | researchgate.netgoogle.com |
Native Chemical Ligation (NCL) for Backbone Cyclization
Once the linear, unprotected peptide thioester is obtained, the crucial head-to-tail cyclization of the backbone is typically achieved through intramolecular Native Chemical Ligation (NCL). researchgate.netnih.gov This chemoselective reaction is a cornerstone of cyclotide synthesis. researchgate.netnih.gov The process involves the reaction between the N-terminal cysteine residue of the peptide and its own C-terminal thioester. wikipedia.org
The reaction proceeds in an aqueous buffer at a neutral pH. The thiol group of the N-terminal cysteine attacks the C-terminal thioester, forming a new thioester linkage in a reversible transthioesterification step. wikipedia.org This intermediate then undergoes a rapid and irreversible intramolecular S-to-N acyl shift, resulting in the formation of a stable, native peptide bond at the ligation site and yielding the cyclized peptide. researchgate.net This method is highly efficient and avoids racemization at the C-terminal residue, making it ideal for producing the circular backbone of this compound. nih.gov
Oxidative Folding and Disulfide Bond Formation Strategies
The final and often most challenging step in the total synthesis is oxidative folding, where the six cysteine residues of the cyclized peptide are guided to form the correct three disulfide bonds (I-IV, II-V, III-VI) that create the stable cystine knot motif. nih.gov This process is critical for achieving the native, biologically active conformation. For bracelet cyclotides like Cycloviolacin O2, in vitro oxidative folding can be particularly difficult, often leading to aggregation or misfolded isomers under conditions used for other cyclotide subfamilies. researchgate.net
Successful folding strategies rely on carefully optimized conditions that control the redox environment and prevent peptide aggregation. nih.govmdpi.com This typically involves dissolving the reduced, cyclic peptide in a buffered solution containing a specific redox system, such as a mixture of reduced (GSH) and oxidized (GSSG) glutathione. researchgate.net The addition of organic co-solvents (e.g., isopropanol, DMSO) and detergents can be crucial for improving solubility and folding yields for bracelet cyclotides. nih.govresearchgate.net The folding pathway for Cycloviolacin O2 has been shown to involve fully oxidized intermediates that slowly rearrange to the native structure, highlighting the complexity of the process. nih.govdiva-portal.org
| Parameter | Condition/Reagent | Function | Reference |
|---|---|---|---|
| Redox Buffer | GSH/GSSG; Cysteamine/Cystamine | Catalyzes thiol-disulfide exchange, guiding the formation of the correct disulfide bonds. High concentrations of the oxidized form can accelerate folding. | researchgate.net |
| Buffer System | Ammonium bicarbonate (NH₄HCO₃) or Tris-HCl, pH 8.0-8.7 | Maintains an optimal pH for the thiol-disulfide exchange reactions. | researchgate.netmdpi.com |
| Co-solvents | Isopropanol (iPrOH), Dimethyl sulfoxide (B87167) (DMSO) | Enhance solubility of the hydrophobic peptide precursor and can alter the folding pathway to favor the native conformation. | nih.govresearchgate.net |
| Additives | Detergents (e.g., Brij 35), Salts | Prevent aggregation and can assist in solubilizing folding intermediates. | scispace.com |
| Temperature | Room temperature or 4°C | Lower temperatures can sometimes slow down aggregation and favor correct folding. | mdpi.com |
Semisynthesis and Protein Engineering of this compound
Beyond total synthesis, semisynthetic and protein engineering approaches offer powerful tools to produce this compound analogues with modified properties and to enable large-scale production.
Site-Directed Mutagenesis for Analog Generation
Site-directed mutagenesis is a fundamental protein engineering technique used to introduce specific, targeted mutations (substitutions, insertions, or deletions) into a gene's DNA sequence. neb.comwikipedia.org This method is invaluable for creating analogues of this compound to probe structure-activity relationships, enhance biological activity, or improve stability. nih.gov
The process involves using a plasmid containing the gene for a cyclotide precursor and custom-designed oligonucleotide primers that carry the desired mutation. An in vitro PCR-based method is used to amplify the entire plasmid, incorporating the mutation. The original, non-mutated template plasmid is then selectively removed, often by digestion with the enzyme DpnI, which specifically targets methylated DNA from the bacterial host. neb.com The resulting mutated plasmids are transformed into E. coli for replication, and the modified gene can then be expressed to produce the desired cyclotide analogue. This approach allows for the systematic replacement of amino acids in the variable loops of this compound to explore their functional roles. wikipedia.orgmdpi.com
Production in Heterologous Expression Systems (e.g., Bacterial, Plant)
For larger-scale and more cost-effective production, heterologous expression systems are employed. These systems use host organisms to biosynthesize the cyclotide from a recombinant gene. nih.gov
Bacterial Systems: Escherichia coli is a common host for heterologous protein production due to its rapid growth and well-understood genetics. However, producing complex, disulfide-bonded, and cyclized peptides like this compound presents challenges. The reducing environment of the E. coli cytoplasm inhibits disulfide bond formation, and the lack of native cyclization machinery requires innovative solutions. One successful strategy involves expressing the cyclotide precursor as a fusion protein with a self-splicing intein. google.com Following expression and purification, the intein facilitates the formation of a C-terminal thioester, which can then undergo intramolecular NCL with an N-terminal cysteine to cyclize the backbone in vitro. google.com
Plant Systems: As cyclotides are naturally produced in plants, using plant-based expression systems, or "molecular farming," is an attractive strategy. researchgate.net Plants possess the necessary cellular machinery, such as the endoplasmic reticulum, for correct oxidative folding and post-translational modifications. nih.gov Expression of cyclotide precursors has been demonstrated in model plants like Nicotiana benthamiana and in various plant cell suspension cultures. researchgate.netuq.edu.au For efficient backbone cyclization, the cyclotide precursor gene is often co-expressed with an asparaginyl endopeptidase (AEP), the enzyme responsible for natural cyclization in plants. uq.edu.au This approach holds promise for the sustainable and scalable production of this compound and its engineered variants.
| System | Advantages | Challenges | Reference |
|---|---|---|---|
| Bacterial (e.g., E. coli) | - Rapid growth and high cell density
| - Reducing cytoplasm inhibits disulfide bonds
| google.com |
| Plant (e.g., N. benthamiana, cell culture) | - Eukaryotic machinery for proper folding and PTMs
| - Slower growth compared to bacteria
| researchgate.netuq.edu.au |
Creation of Bioactive Epitopes within the this compound Scaffold
Bioengineering Approaches for Novel this compound Derivatives
Beyond direct chemical synthesis, bioengineering methods offer powerful and efficient routes to produce novel cyclotide derivatives. nih.govmdpi.com These approaches are particularly useful for creating libraries of analogues for screening or for producing complex engineered cyclotides.
Recombinant expression systems, using hosts like E. coli, have been developed for cyclotide production. uq.edu.aumdpi.com These systems often employ protein trans-splicing with engineered inteins to achieve the final backbone cyclization. nih.gov Chemoenzymatic strategies combine the solid-phase synthesis of a linear peptide precursor with enzymatic ligation to form the cyclic backbone. nih.govnih.gov Enzymes such as the native asparaginyl endoproteinases (AEPs), which are responsible for cyclization in plants, or other enzymes like sortase and trypsin, have been successfully used for this purpose. uq.edu.aunih.gov
These bioengineering techniques could be harnessed to produce this compound and its derivatives. They allow for the site-specific incorporation of non-natural amino acids and other modifications to enhance pharmacological properties. nih.gov Furthermore, molecular evolution techniques, where large libraries of cyclotide variants are generated and screened for a desired activity, represent a powerful tool for discovering novel this compound-based molecules with high affinity and specificity for therapeutic targets. nih.gov
Data Tables
Table 1: Compound Names Mentioned in the Article
| Compound Name | Class/Type | Note |
| This compound | Möbius Cyclotide | Subject of the article; known for anti-HIV activity. nih.gov |
| Cycloviolacin O2 | Bracelet Cyclotide | A well-studied cyclotide used as an example for chemical modification and bioactivity studies. rsc.orgoup.com |
| Kalata B1 | Möbius Cyclotide | Prototypical cyclotide, extensively used as a scaffold for epitope grafting. researchgate.netportlandpress.com |
| Varv A | Möbius Cyclotide | Used in chemical modification studies to probe structure-activity relationships. diva-portal.org |
Table 2: Overview of Synthetic and Bioengineering Strategies for Cyclotide Analogues
| Strategy | Description | Purpose | Example Application |
|---|---|---|---|
| Chemical Modification | Selective modification of specific amino acid residues (e.g., Glu, Lys, Trp) on the cyclotide scaffold. rsc.org | To probe structure-activity relationships (SAR) and modulate bioactivity or toxicity. rsc.orgdiva-portal.org | Esterification of the conserved Glu residue to determine its role in cytotoxicity. rsc.org |
| Epitope Grafting | Replacing a native loop of the cyclotide with a known bioactive peptide sequence (epitope). nih.govrsc.org | To confer a new biological activity onto the stable cyclotide framework and protect the epitope from degradation. researchgate.netnih.gov | Grafting anti-HIV epitopes onto a cyclotide scaffold to improve anti-viral activity and reduce toxicity. plos.org |
| Rational Design | Using SAR data to make targeted changes to the cyclotide sequence, such as altering surface hydrophobicity or charge. nih.govportlandpress.com | To enhance target specificity, increase potency, and reduce off-target effects like hemolytic activity. portlandpress.com | Replacing hydrophobic residues with polar ones to abolish non-specific toxicity. portlandpress.com |
| Recombinant Expression | Producing cyclotides and their analogues in cellular expression systems like E. coli. uq.edu.aumdpi.com | To enable large-scale production and the creation of cyclotide libraries for screening. mdpi.com | Production of engineered cyclotides using intein-mediated protein splicing for backbone cyclization. nih.gov |
| Chemoenzymatic Ligation | Combining chemical synthesis of a linear precursor with enzymatic cyclization of the backbone. nih.govnih.gov | To achieve efficient and site-specific cyclization under mild conditions. nih.gov | Using asparaginyl endoproteinases (AEPs) to ligate the N- and C-termini of a synthetic peptide precursor. nih.gov |
Pharmacological Aspects and Drug Discovery Potential of Cycloviolacin O24 Pre Clinical Focus
In Vitro Pharmacokinetics (ADME) of Cycloviolacin O24
The study of Absorption, Distribution, Metabolism, and Excretion (ADME) is crucial in preclinical drug development. For this compound, most of the available ADME data comes from computational (in silico) predictions, which provide a preliminary assessment of its pharmacokinetic profile. researchgate.netresearchgate.net
Absorption and Cellular Uptake Mechanisms
The absorption of a drug is a key determinant of its bioavailability. In silico models predict that this compound has low Caco-2 permeability. researchgate.net Caco-2 cell lines are a standard in vitro model used to estimate intestinal drug absorption. This prediction suggests that passive diffusion across the intestinal epithelium might be limited. However, a general characteristic of cyclotides is their ability to cross cellular membranes, which is fundamental to their biological activity. xiahepublishing.commdpi.comresearchgate.net This membrane-crossing ability is often linked to their interaction with specific lipid components of the cell membrane. windows.net
Metabolic Stability in Biological Matrices
Metabolic stability is a measure of a compound's susceptibility to breakdown by metabolic enzymes, primarily in the liver. The unique cyclic cystine knot structure of cyclotides, including this compound, provides remarkable resistance to enzymatic degradation (proteolysis), as well as to chemical and thermal challenges. nih.govnih.gov This inherent stability is a significant advantage for peptide-based drug candidates. nih.gov Computational predictions suggest that this compound is not a substrate for Cytochrome P450 2D6 (CYP2D6), one of the key enzymes involved in drug metabolism. researchgate.net One study noted that this compound, along with other cyclotides isolated from V. odorata, was stable against degradation by pepsin, trypsin, and thermolysin.
Distribution Patterns (e.g., Membrane Affinity)
Once absorbed, a drug distributes throughout the body. The primary mechanism of action for most cyclotides involves direct interaction with cellular membranes. xiahepublishing.com They exhibit an affinity for binding to membranes, particularly those containing phosphatidylethanolamine (B1630911) (PE) headgroups, which can lead to membrane disruption and pore formation. windows.netmdpi.com This membrane-targeting is a common feature across the cyclotide family and is linked to their various biological activities. xiahepublishing.comwindows.net In silico analysis predicted a volume of distribution (VDss) for this compound, although experimental validation is required. researchgate.net
Table 1: Predicted In Vitro ADME Properties of this compound
This table is based on data from an in silico computational study and requires experimental verification.
| ADME Parameter | Predicted Value/Classification | Implication | Source |
| Water Solubility | Moderate | Suggests reasonable solubility in aqueous environments. | researchgate.net |
| Caco-2 Permeability | Low | May indicate limited passive absorption from the gut. | researchgate.net |
| CNS Permeability | Low | Unlikely to cross the blood-brain barrier. | researchgate.net |
| CYP2D6 Substrate | No | Lower likelihood of being metabolized by this specific enzyme pathway. | researchgate.net |
Considerations for Oral Bioavailability and Stability
A major challenge for peptide-based drugs is their poor oral bioavailability, largely due to their rapid degradation by proteases in the digestive tract. tandfonline.com However, cyclotides are a notable exception. Their rigid and compact structure, locked in place by the cyclic backbone and disulfide knot, makes them exceptionally stable. nih.govresearchgate.netsci-hub.se This stability has led to reports of cyclotides being the only known family of naturally occurring peptides that are orally active. mdpi.com The inherent resistance of the cyclotide scaffold to proteases is a crucial attribute for any potential oral drug candidate. mdpi.com While specific oral bioavailability studies on this compound have not been published, its structural classification as a cyclotide suggests it may share this favorable characteristic. mdpi.comresearchgate.net
Resistance Mechanisms and Evolution in Target Organisms
The development of drug resistance is a major concern for antimicrobial and antiviral therapies. The primary mechanism of action for cyclotides, involving the physical disruption of the lipid membrane, is thought to be a difficult target for resistance development compared to therapies that target specific proteins. mdpi.com However, this does not confer complete immunity to resistance. Studies on the related cyclotide, Cycloviolacin O2, have shown that resistance can evolve through several mutations with relatively minor fitness costs to the organism in mouse models. mdpi.com While no specific studies on resistance to this compound have been conducted, the findings for Cycloviolacin O2 suggest that the potential for resistance evolution exists and should be a consideration in its therapeutic development.
This compound as a Lead Compound for Therapeutic Development
This compound is regarded as a promising lead compound, particularly in the field of anti-HIV therapy. nih.gov It demonstrates significant inhibitory activity against HIV-1 in vitro. xiahepublishing.comwindows.netnih.gov Crucially, this compound belongs to the Möbius subfamily of cyclotides. uq.edu.au Studies suggest that Möbius cyclotides may possess a better therapeutic index than their "bracelet" subfamily counterparts, offering comparable antiviral activity but with lower cytotoxicity to host cells. nih.govnih.govnih.gov This makes them more attractive candidates for drug development. nih.govnih.gov
The exceptional stability of the cyclotide scaffold makes it an ideal framework for drug design. acs.orgxiahepublishing.comsci-hub.se This involves using the natural cyclotide structure as a template and either modifying its sequence to enhance a desired activity or grafting a known bioactive peptide epitope onto the stable scaffold to improve its pharmacokinetic properties, such as stability and cell permeability. tandfonline.comsci-hub.se Therefore, this compound holds potential not only as a direct therapeutic agent but also as a foundational structure for engineering novel peptide-based drugs. tandfonline.comsb-peptide.com
Table 2: Reported Anti-HIV Activity of this compound
Activity measured against HIV-1 infection in CEM-SS human T-lymphoblast cells.
| Parameter | Reported Value | Description | Source |
| EC₅₀ | 308 nM (0.30 µM) | The concentration that provides 50% of the maximum antiviral cytoprotective effect. | xiahepublishing.comwindows.netnih.gov |
| IC₅₀ | 6.2 µM | The concentration that causes 50% cytotoxicity to the host cells. | nih.gov |
| Therapeutic Index (approx.) | ~20 | The ratio of IC₅₀ to EC₅₀, indicating a degree of selectivity for the virus over host cells. | nih.gov |
Target Validation and Hit-to-Lead Optimization
Information regarding the specific molecular targets of this compound is limited. While cyclotides, in general, are known to interact with and disrupt cell membranes, the precise targets of this compound that mediate its anti-HIV activity have not been detailed in the available research. acs.orgnih.gov The process of target validation, a crucial step in drug discovery to confirm the relevance of a molecular target to a disease, does not appear to have been published specifically for this compound. nih.govubiqbio.com
Consequently, there is no information available on the hit-to-lead optimization for this compound. The hit-to-lead phase involves refining a "hit" molecule—a compound showing desired activity in initial screens—into a "lead" compound with more potent and selective properties through medicinal chemistry and biological assays. upmbiomedicals.com The absence of foundational target validation and screening data for this compound precludes any discussion of its optimization process.
Strategies for Overcoming Delivery Challenges
The delivery of peptide-based therapeutics often faces significant hurdles, including poor stability against enzymatic degradation and low permeability across biological membranes. acs.org Cyclotides possess a unique cyclic cystine knot structure that grants them exceptional stability compared to linear peptides. nih.govacs.org This inherent stability is a key advantage for their development as drugs.
However, specific challenges and strategies tailored to the delivery of this compound have not been documented. General strategies for peptide delivery, such as encapsulation in nanoparticles or chemical modifications to enhance uptake, are theoretical possibilities but have not been specifically investigated or reported for this compound. acs.orgresearchgate.net
Computational Drug Discovery Pipelines for this compound
Computational drug discovery pipelines are powerful tools used to predict the structure of target proteins, screen large libraries of compounds, and predict their binding affinity and pharmacokinetic properties. beilstein-journals.orgnih.gov These in silico methods accelerate the identification and optimization of lead candidates. beilstein-journals.orgresearchgate.net
While computational studies have been applied to the broader cyclotide family, including the use of pipelines like PepSAVI-MS for discovering bioactive peptides from natural sources, specific computational drug discovery pipelines developed or utilized for this compound are not described in the available literature. acs.orgbiorxiv.org Research in this area has focused on other cyclotides, such as the in silico study of derivatives from Cycloviolacin O2. biointerfaceresearch.com
The limited data available for this compound is summarized in the table below.
| Property | Finding |
| Compound Name | This compound |
| Source | Viola odorata mdpi.comnih.gov |
| Reported Bioactivity | Anti-HIV mdpi.comnih.gov |
| EC50 | 308 nM (0.308 µM) mdpi.com |
| IC50 | > 6.2 µM mdpi.com |
| Classification | Cyclotide, Möbius subfamily nih.govacs.org |
Future Directions and Research Gaps in Cycloviolacin O24 Studies
Comprehensive Elucidation of Cycloviolacin O24's Full Biological Repertoire
The known biological activities of this compound are promising but currently limited to a narrow scope. A significant research gap exists in systematically screening this compound against a wider array of biological targets.
Detailed Research Findings: The primary reported activities for this compound are anti-HIV and anthelmintic. It inhibits the cytopathic effects of HIV-1 infection in CEM-SS T-lymphoblast cells with an effective concentration (EC50) of 308 nM and a cytotoxic concentration (IC50) greater than 6.2 µM. nih.govxiahepublishing.com This positions it as one of the less cytotoxic, yet still effective, anti-HIV cyclotides. nih.gov Additionally, this compound has demonstrated anthelmintic activity against the larvae of nematode parasites comparable to the well-studied cyclotide, Kalata B1. nih.gov
However, many related cyclotides exhibit a broad spectrum of bioactivities, including potent antibacterial, antifungal, and specific anticancer effects, which remain largely unexplored for this compound. nih.govoup.com An in silico study predicted this compound as a potential allergen, a finding that warrants experimental validation but highlights a potential limitation. cabidigitallibrary.org Future research must involve comprehensive screening programs to test for these activities.
| Activity | Target/Assay | Result (EC50/IC50) | Source(s) |
| Anti-HIV | HIV-1 RF strain in CEM-SS cells | EC50: 308 nM; IC50: >6.2 µM | nih.govxiahepublishing.com |
| Anthelmintic | Nematode larvae (Haemonchus contortus) | Activity comparable to Kalata B1 | nih.gov |
| Allergenicity | In silico prediction | Predicted allergen | cabidigitallibrary.org |
Advanced Structural-Functional Correlation Studies under Physiological Conditions
Understanding the relationship between the three-dimensional structure of this compound and its biological functions is crucial for its development as a therapeutic agent or scaffold. As a member of the Möbius subfamily, it possesses a cis-proline in loop 5, which induces a twist in the peptide backbone. nih.gov
A significant research gap is the lack of specific mutagenesis or detailed biophysical studies on this compound itself. Future work should involve alanine (B10760859) scanning to identify key functional residues and NMR or X-ray crystallography studies under various physiological conditions to observe its conformational dynamics when interacting with model membranes or molecular targets. nih.gov Investigating how its charged residues influence target specificity and activity, as has been done for the potent anthelmintic cyclotide Cycloviolacin O2, would provide critical insights for engineering improved variants. nih.gov
Development of Novel Delivery Systems and Formulation Strategies
The translation of peptide-based drugs into clinical applications is often hindered by challenges such as poor oral bioavailability, susceptibility to degradation, and rapid clearance. nih.gov While this compound benefits from the exceptional inherent stability of the cyclotide scaffold, targeted and sustained delivery remains a key area for development. nih.gov
Detailed Research Findings: Currently, there is no published research on specific delivery systems for this compound. However, the broader field of peptide and cyclotide delivery offers numerous promising strategies. These include encapsulation within lipid-based formulations like liposomes and nanoparticles, which can protect the peptide from degradation and improve its pharmacokinetic profile. ijpsjournal.com Other advanced formulations include hydrogels for sustained release and the development of cyclotide nanotubes, which leverage the self-assembly properties of these peptides to create novel biocompatible carriers. kinampark.comresearchgate.net
Future research should focus on designing and testing such formulations for this compound. Strategies to enhance peptide stability in aqueous solutions, such as pH optimization and the use of stabilizing excipients like polyols, would be essential for developing a practical liquid formulation. ubaya.ac.idmdpi.com Given the potential for oral activity seen with other cyclotides, exploring formulations with permeation enhancers could unlock a more convenient administration route. nih.gov
Integration of Omics Data and Computational Approaches in Research
Computational biology and "omics" technologies are powerful tools for accelerating the discovery and characterization of natural products like this compound. These approaches can predict bioactivity, elucidate mechanisms, and guide synthetic efforts.
Detailed Research Findings: this compound has been included in at least two in silico studies. One computational docking analysis evaluated its potential as an inhibitor of the PorB porin protein from Neisseria gonorrhoeae, reporting a docking score of -240.32. nih.gov Another study predicted it to be an allergen. cabidigitallibrary.org
These studies represent only a starting point. A major future direction is the use of more advanced computational methods, such as molecular dynamics (MD) simulations, to model the interaction of this compound with biological membranes under physiological conditions. Such simulations have been powerfully applied to other cyclotides, like Cycloviolacin O2, to reveal the molecular forces driving membrane binding and disruption. researchgate.netnih.gov Furthermore, transcriptomic and proteomic analyses of Viola species can uncover the genetic diversity of cyclotides and identify novel variants, while also providing insights into their biosynthetic pathways. xiahepublishing.combohrium.com Integrating these large datasets will be crucial for a holistic understanding of this compound and for identifying new engineering opportunities. biorxiv.org
Exploration of this compound in Specific Therapeutic Areas (e.g., Neglected Diseases)
The known anti-pathogen properties of this compound suggest its potential utility in underexplored therapeutic areas, particularly neglected tropical diseases (NTDs).
Detailed Research Findings: The most defined therapeutic potential for this compound is in HIV treatment, where it shows moderate potency with low cytotoxicity. nih.govxiahepublishing.com Its ability to disrupt viral membranes and potentially augment the efficacy of conventional antiretroviral drugs makes it an interesting candidate for adjuvant therapy. researchgate.netfrontiersin.org
Its proven anthelmintic activity against nematode parasites of sheep is also highly significant. nih.gov This finding strongly suggests that this compound should be investigated against human helminth infections, many of which are classified as NTDs. For instance, other cyclotides have shown activity against the human hookworm Necator americanus. nih.gov A critical future direction is to screen this compound against a panel of pathogens responsible for NTDs, such as those causing hookworm, schistosomiasis, and leishmaniasis, to determine its therapeutic spectrum in this area of high unmet medical need.
Challenges and Opportunities in Translating this compound Research to Applications
The path from a promising natural compound to a clinical application is fraught with challenges, but this compound possesses unique attributes that present clear opportunities.
Challenges:
Synthesis and Cost: The chemical synthesis and purification of cyclotides is complex and costly, which can be a barrier to large-scale production and preclinical studies. bohrium.com
Pharmacokinetics: Despite their stability, achieving optimal oral bioavailability and avoiding rapid clearance remain significant hurdles for peptide-based drugs. nih.gov
Potential Toxicity and Immunogenicity: While this compound appears less cytotoxic than many other cyclotides, comprehensive toxicity profiling is required. nih.gov The in silico prediction of allergenicity must be experimentally investigated, and the potential for immunogenicity, a concern for peptide therapeutics, needs careful assessment. cabidigitallibrary.orgrsc.org
Opportunities:
Exceptional Stability: The cyclic cystine knot structure gives this compound remarkable resistance to thermal, chemical, and enzymatic degradation, a major advantage over linear peptides. nih.govcontractlaboratory.com
Favorable Therapeutic Window: Its demonstrated anti-HIV activity combined with lower cytotoxicity compared to other potent cyclotides suggests a more favorable therapeutic index, a critical attribute for any drug candidate. nih.gov
Stable Drug Scaffold: Beyond its intrinsic bioactivities, the robust framework of this compound makes it an ideal scaffold for drug design. Bioactive peptide epitopes can be "grafted" into its structure to create new therapeutic agents with the stability of the cyclotide core. sci-hub.senih.gov This presents a significant opportunity to develop novel, stable peptide-based drugs for a wide range of diseases.
Q & A
Q. What ethical guidelines must be prioritized when using animal models to evaluate this compound's toxicity?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for in vivo studies, including justification of sample sizes and humane endpoints. Toxicity thresholds should be pre-defined using OECD Test No. 423 protocols, with histopathological analysis conducted by blinded assessors .
Tables for Quick Reference
Table 1 : Key Techniques for this compound Characterization
| Technique | Application | Critical Parameters |
|---|---|---|
| NMR Spectroscopy | Structural elucidation | 600 MHz+, D₂O solvent, 298 K |
| HPLC-MS | Purity assessment | C18 column, 0.1% TFA gradient |
| ITC | Lipid-binding thermodynamics | 25°C, 1 mM lipid concentration |
Table 2 : Common Pitfalls in Bioactivity Assays
| Pitfall | Solution | Reference |
|---|---|---|
| Solvent cytotoxicity | Use ≤0.1% DMSO, include vehicle controls | |
| Batch variability | Randomize cell passages, use cryopreserved stocks |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
